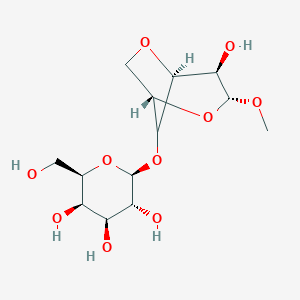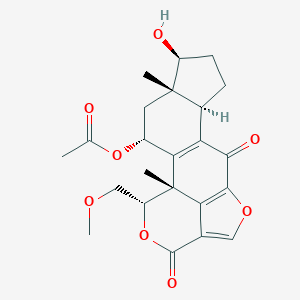
17-Hydroxywortmannin
Vue d'ensemble
Description
17-Hydroxywortmannin is a derivative of wortmannin, a steroid metabolite of the fungi Penicillium funiculosum . It has been identified as a drug that resensitizes TRAIL-resistant cancer cells . It corrects the deficiency of caspase-8 in drug-resistant cells along with defects in apoptotic cell death .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, this compound (129 mg, 0.3 mmol) is dissolved in 5 ml methylene chloride and stirred at room temperature under a nitrogen atmosphere .Molecular Structure Analysis
The this compound molecule contains a total of 98 bond(s). There are 47 non-H bond(s), 6 multiple bond(s), 13 rotatable bond(s), 6 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered .Chemical Reactions Analysis
This compound is an inhibitor of PIK3C3-beclin 1 (BECN1) complex and autophagy activity . It has been found to correct the deficiency of caspase-8 in drug-resistant cells .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 615.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C .Applications De Recherche Scientifique
Amélioration de la thérapie anticancéreuse
17-Hydroxywortmannin : a été identifié comme un composé capable de resensibiliser la réponse du TRAIL dans les cellules de cancer colorectal résistantes au TRAIL. Il corrige la déficience de la caspase-8 dans les cellules résistantes aux médicaments, traitant les défauts de la mort cellulaire apoptotique. Cet inhibiteur du complexe PIK3C3-beclin 1 et de l'activité d'autophagie est prometteur pour surmonter la résistance aux médicaments dans le cancer colorectal .
Régulation de l'autophagie
Le composé joue un rôle important dans la régulation de l'autophagie, en particulier dans les cellules cancéreuses. En inhibant le complexe PIK3C3-beclin 1, This compound peut réduire la formation d'autophagosomes et améliorer le flux d'autophagie, ce qui est crucial pour le processus de dégradation cellulaire .
Induction de l'apoptose
This compound : aide à l'induction de l'apoptose en restaurant le niveau de la caspase-8, une enzyme essentielle dans la voie apoptotique extrinsèque. Ceci est particulièrement pertinent dans le contexte des cellules cancéreuses qui ont développé une résistance aux agents inducteurs de l'apoptose .
Inhibition de la PI3K
En tant qu'inhibiteur puissant de la phosphatidylinositol-3-kinase (PI3K), This compound et ses analogues sont précieux pour l'étude du rôle de la PI3K dans divers processus cellulaires, y compris la croissance cellulaire, la prolifération, la différenciation, la motilité, la survie et le trafic intracellulaire .
Réaffectation des médicaments
Le composé a été identifié dans des criblages de réaffectation des médicaments, indiquant son potentiel pour de nouvelles applications thérapeutiques au-delà de son utilisation prévue à l'origine. Ceci met en évidence la polyvalence de This compound dans la recherche médicale et son potentiel à contribuer au développement de nouveaux traitements .
Études d'interaction moléculaire
This compound : est utilisé dans la recherche pour étudier les interactions moléculaires, telles que la liaison du domaine extracellulaire de la bécline 1 à la caspase-8. Comprendre ces interactions peut fournir des informations sur les mécanismes de résistance aux médicaments et ouvrir la voie à de nouvelles stratégies thérapeutiques .
Mécanisme D'action
Target of Action
17-Hydroxywortmannin, also known as 17beta-Hydroxy wortmannin, primarily targets the phosphoinositide 3-kinase (PI3K) . This compound also targets the PIK3C3-beclin 1 (BECN1) complex and autophagy activity . PI3K is a key enzyme in cell signaling, playing a crucial role in cellular functions such as growth and survival . BECN1, on the other hand, is a key regulator of autophagy, a process that is involved in the degradation and recycling of cellular components .
Mode of Action
This compound acts by irreversibly binding to PI3K, thereby inhibiting its function . It also inhibits the PIK3C3-BECN1 complex and autophagy activity . This inhibition leads to a decrease in autophagosome formation and a reduction in autophagy flux .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cellular growth and survival . By inhibiting PI3K, this compound disrupts this pathway, leading to potential anti-cancer effects .
Result of Action
The inhibition of PI3K and the PIK3C3-BECN1 complex by this compound can lead to various cellular effects. For instance, it has been found to restore the apoptotic response to TNF-related apoptosis-inducing ligand (TRAIL) in TRAIL-resistant colon cancer cells . This is achieved by correcting the deficiency of caspase-8, a key enzyme in the extrinsic apoptosis pathway, in these cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. It has been found that the combination of this compound with TRAIL can be a promising therapeutic approach for the treatment of colon cancer . .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
17-Hydroxywortmannin interacts with PI3K, inhibiting its activity and thereby disrupting several downstream signaling pathways . It also interacts with Beclin 1, a protein involved in autophagy, and has been shown to inhibit the PIK3C3-Beclin 1 complex, reducing autophagy activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound has been shown to restore the apoptotic response to TNF-related apoptosis-inducing ligand (TRAIL), overcoming TRAIL resistance .
Molecular Mechanism
The molecular mechanism of this compound involves binding to PI3K and inhibiting its activity . This inhibition disrupts downstream signaling pathways, affecting various cellular functions. Additionally, this compound binds to Beclin 1, inhibiting the PIK3C3-Beclin 1 complex and reducing autophagy activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the PI3K/AKT signaling pathway . It inhibits PI3K, disrupting the production of phosphatidylinositol-3, 4,5-triphosphate (PIP3), a key second messenger in this pathway .
Subcellular Localization
Given its role in inhibiting PI3K and the PIK3C3-Beclin 1 complex, it is likely that this compound has significant effects on the localization and function of these proteins .
Propriétés
IUPAC Name |
[(1R,3R,5S,6S,9R,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-15,25H,5-7,9H2,1-4H3/t12-,13+,14-,15+,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJORQYAOTYVQS-OGCOKEDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@H]2O)C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



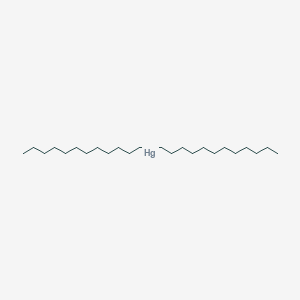
![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)

![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)

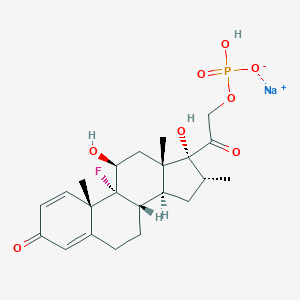


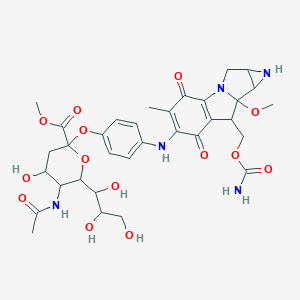
![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)

